
Spectroscopic Profile of 6-O-(3'',4''-
Dimethoxycinnamoyl)catalpol: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
6-O-(3'',4''-

Dimethoxycinnamoyl)catalpol

Cat. No.: B1180763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-O-
(3'',4''-Dimethoxycinnamoyl)catalpol, an iridoid glycoside with recognized anti-hepatotoxic

properties.[1] The information presented herein is intended to support researchers and

scientists in the identification, characterization, and further investigation of this compound for

potential therapeutic applications.

Chemical Structure
6-O-(3'',4''-Dimethoxycinnamoyl)catalpol is an ester of catalpol, an iridoid glucoside, with

3,4-dimethoxycinnamic acid. The acyl group is attached at the C-6 position of the catalpol core.

Molecular Formula: C₂₆H₃₂O₁₃

Molecular Weight: 552.5 g/mol

Spectroscopic Data
The following tables summarize the key spectroscopic data for the structural elucidation of 6-O-
(3'',4''-Dimethoxycinnamoyl)catalpol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data (CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Catalpol Moiety

1 5.17 d 8.7

3 6.38 d 5.8

4 4.99 dd 5.8, 1.5

5 2.59 m

6 5.06 d 7.0

7 3.56 m

9 2.65 t 9.0

10a 4.19 d 13.0

10b 3.94 d 13.0

Glucose Moiety

1' 4.80 d 6.0

2' 3.44 d 9.3

6' 3.94 m

3,4-

Dimethoxycinnamoyl

Moiety

2'' 6.96 d 2.1

5'' 6.98 d 8.7

6'' 7.21 dd 8.7, 2.1

7'' (α) 6.48 d 15.6

8'' (β) 7.71 d 15.6

OMe-3'' 3.82 s
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OMe-4'' 3.85 s

Table 2: ¹³C-NMR Spectroscopic Data (CD₃OD)
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Position Chemical Shift (δ, ppm)

Catalpol Moiety

1 95.04

3 142.40

4 102.91

5 36.72

6 81.37

7 60.23

8 66.83

9 43.14

10 61.28

Glucose Moiety

1' 99.8

2' 74.5

3' 77.4

4' 71.5

5' 78.0

6' 62.7

3,4-Dimethoxycinnamoyl Moiety

1'' 128.1

2'' 111.9

3'' 150.2

4'' 152.5

5'' 112.9
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6'' 124.2

7'' (α) 117.2

8'' (β) 146.8

C=O 168.5

OMe-3'' 56.5

OMe-4'' 56.6

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data

Technique Ionization Mode Observed m/z Interpretation

ESI-MS Positive 588.2 [M + Cl]⁻

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy
Table 4: IR and UV-Vis Spectroscopic Data

Technique Medium Absorption Bands Interpretation

IR KBr 2903 cm⁻¹ –CH (alkane)

1717 cm⁻¹ C=O (ester)

UV-Vis Not specified
Not available in

searched literature
-

Note: Specific UV-Vis absorption maxima for 6-O-(3'',4''-Dimethoxycinnamoyl)catalpol were

not explicitly found in the reviewed literature. However, similar iridoid glycosides with cinnamoyl

moieties typically exhibit strong absorption in the UV region due to the conjugated system.

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above, based on standard methodologies for the analysis of iridoid glycosides from

natural sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a

suitable deuterated solvent, such as methanol-d₄ (CD₃OD), and transferred to an NMR tube.

¹H-NMR Spectroscopy:

Standard one-dimensional proton spectra are acquired.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-4 seconds. The number of scans is adjusted to

achieve an adequate signal-to-noise ratio.

¹³C-NMR Spectroscopy:

Proton-decoupled carbon spectra are recorded.

A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance of

¹³C, a greater number of scans is typically required.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): To establish proton-proton correlations.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton

correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range carbon-proton

correlations, which is crucial for assigning quaternary carbons and piecing together the

molecular structure.
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Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system

(LC-MS), is used. Common types include Quadrupole Time-of-Flight (Q-TOF) or Ion Trap

mass spectrometers.

Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly employed

for iridoid glycosides, as it minimizes fragmentation and allows for the observation of the

molecular ion or adducts.

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio

(m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be

used to determine the exact mass and elemental composition.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and

pressed into a thin pellet.

Analysis: The sample is irradiated with infrared light, and the absorption is measured as a

function of wavenumber (cm⁻¹). The resulting spectrum reveals the presence of specific

functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation: The compound is dissolved in a suitable solvent that is transparent in

the UV-Vis region, such as methanol or ethanol.

Analysis: The absorbance of the solution is measured across a range of wavelengths

(typically 200-800 nm) to determine the wavelengths of maximum absorption (λmax).

Workflow and Signaling Pathway Visualization
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The following diagrams illustrate the general workflow for the spectroscopic analysis of a

natural product and a conceptual signaling pathway where such a compound might be

investigated.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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